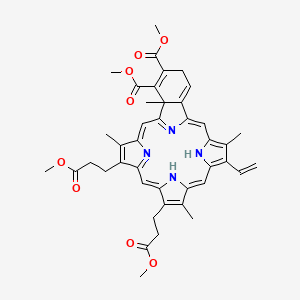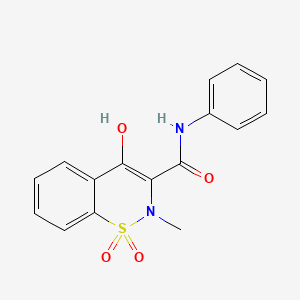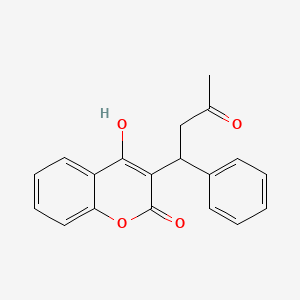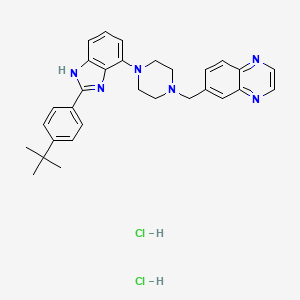
XRN82660
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XRN82660, also known as BTK PROTAC 10, is a novel potent PROTAC for BTK with DC50 of 1.1 nM in cultured Ramos cells. BTK PROTAC 10 specifically degrades BTK in vivo in a dose-dependent and tissue-biased manner by subcutaneous administration. XRN82660 was first reported in PNAS. 2018, 115(31):E7285-E7292, has CAS#2250382-66-0. It has no formal code name. For the convenience of scientific communication, we temporally name it as XRN82660 based Hodoodo Chemical Nomenclature (https://hodoodo.com/hodoodo-chemical-nomenclature).
Applications De Recherche Scientifique
1. Advanced X-ray Optics
Research has developed a new generation of x-ray optics, crucial for scientific experiments involving hard x-rays (10-200 keV). These optics can capture and concentrate x-rays across various energies and angles, enhancing spatial, spectral, and temporal resolving power. Key achievements include the design and fabrication of a concentrator optic for the Pleiades Thomson X-ray source and novel volume multilayer structures (Pivovaroff & Soufli, 2007).
2. Climate Research and Radiometry
The Baseline Surface Radiation Network (BSRN) supports climate research by providing validation for satellite radiometry and climate models. It aims to detect long-term variations in irradiances at the Earth's surface, a key factor in climate change. The network's design and instrumentation are tailored to achieve these goals (Ohmura et al., 1998).
3. Medical Imaging and Therapy
Technologies developed for particle physics have led to advancements in medical imaging and therapy. The detectors used in particle physics have improved medical imaging techniques, and accelerator technologies are central to cancer treatment methods. The collaborative model of particle physics research has also catalyzed multidisciplinary research for medical applications (Dosanjh, 2017).
4. Technology Transfer in Basic Research
A study examines how basic research centers can efficiently produce both scientific and practical utilities demanded by industries and national institutions. The study suggests organized interaction with the industry to exploit gains from basic research and presents various cooperation scenarios to facilitate communication between academia and industry (Hameri, 1996).
5. Neuroimaging Studies of Aging
Legacy structural neuroimaging data in normal aging and Alzheimer’s disease were analyzed to test the hypothesis that hippocampal volume decreases with age. This study demonstrates the feasibility of combining legacy data from multiple sites to investigate scientific questions, highlighting the potential for large-scale data sharing in neuroimaging research (Fennema-Notestine et al., 2007).
6. Biomedical Data Exchange
The XCEDE XML schema, developed by the Biomedical Informatics Research Network (BIRN), provides a structured metadata hierarchy for storing, describing, and documenting data generated by scientific studies. It supports the exchange of scientific data between databases, analysis tools, and web services, emphasizing the need for structured and extensive data management in biomedical research (Gadde et al., 2011).
Propriétés
Numéro CAS |
2250382-66-0 |
|---|---|
Nom du produit |
XRN82660 |
Formule moléculaire |
C47H54F2N8O13 |
Poids moléculaire |
976.99 |
Nom IUPAC |
17-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1Hisoindol-4-yl]amino}-3,6,9,12,15-pentaoxaheptadec-1-yl(3R)-3-{5-amino-4-carbamoyl-3-[4-(2,4-difluorophenoxy)phenyl]-1H-pyrazol-1-yl}piperidine-1-carboxylate |
InChI |
InChI=1S/C47H54F2N8O13/c48-30-8-12-37(34(49)27-30)70-32-9-6-29(7-10-32)41-40(43(51)59)42(50)57(54-41)31-3-2-15-55(28-31)47(63)69-26-25-68-24-23-67-22-21-66-20-19-65-18-17-64-16-14-52-35-5-1-4-33-39(35)46(62)56(45(33)61)36-11-13-38(58)53-44(36)60/h1,4-10,12,27,31,36,52H,2-3,11,13-26,28,50H2,(H2,51,59)(H,53,58,60)/t31-,36?/m1/s1 |
Clé InChI |
XXNGOJVDXDGATG-RACIXVTASA-N |
SMILES |
O=C(N1C[C@H](N2N=C(C3=CC=C(OC4=CC=C(F)C=C4F)C=C3)C(C(N)=O)=C2N)CCC1)OCCOCCOCCOCCOCCOCCNC5=CC=CC(C(N6C(CC7)C(NC7=O)=O)=O)=C5C6=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
XRN82660; XRN-82660; XRN 82660; BTK PROTAC 10; BTK PROTAC-10; BTK PROTAC10; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)






